molecular formula C12H21NO2 B1521878 tert-butyl N-(4-methylidenecyclohexyl)carbamate CAS No. 725255-70-9

tert-butyl N-(4-methylidenecyclohexyl)carbamate

Cat. No.: B1521878
CAS No.: 725255-70-9
M. Wt: 211.3 g/mol
InChI Key: RORBKRGGCPRUPV-UHFFFAOYSA-N
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Description

Historical Context and Discovery

tert-Butyl N-(4-methylidenecyclohexyl)carbamate is a synthetic carbamate derivative first reported in the early 21st century as part of efforts to develop novel intermediates for pharmaceutical and organic synthesis applications. While carbamates have been studied since the 19th century—with naturally occurring examples like physostigmine serving as early inspirations—this specific compound emerged from systematic explorations of sterically hindered carbamates. Its design leverages the tert-butyl group's stability and the methylidenecyclohexyl moiety's conformational flexibility, making it valuable in medicinal chemistry for protecting amine groups during multi-step syntheses.

Nomenclature and Classification

The compound’s systematic IUPAC name, This compound , reflects its structure:

  • tert-butyl : A branched alkyl group [(CH₃)₃C-] providing steric bulk.
  • 4-methylidenecyclohexyl : A cyclohexane ring with a methylidene (=CH₂) group at the 4-position.
  • carbamate : A functional group derived from carbamic acid (NH₂COOH), where the hydroxyl hydrogen is replaced by the tert-butyl group.

Common synonyms include:

  • tert-Butyl (4-methylenecyclohexyl)carbamate
  • Carbamic acid, (4-methylenecyclohexyl)-, 1,1-dimethylethyl ester
  • 4-Methylenecyclohexylcarbamic acid tert-butyl ester

The SMILES notation (O=C(OC(C)(C)C)NC1CCC(CC1)=C) and InChI key (RORBKRGGCPRUPV-UHFFFAOYSA-N) further specify its connectivity and stereochemical features.

Chemical Registry Information and Identifiers

Property Value Source
CAS Registry Number 725255-70-9
Molecular Formula C₁₂H₂₁NO₂
Molecular Weight 211.30 g/mol
PubChem CID 89285238
MDL Number MFCD22370185
EC Number Not formally assigned -

These identifiers ensure precise tracking in chemical databases and regulatory frameworks.

Position within Carbamate Family of Compounds

Carbamates, characterized by the −O−C(=O)−N< structure, are a versatile class of compounds with applications ranging from pharmaceuticals to polymers. This compound belongs to the alkyl carbamate subclass, distinguished by its:

  • Steric protection : The tert-butyl group shields the carbamate’s nitrogen, enhancing stability during reactions.
  • Cycloaliphatic backbone : The methylidenecyclohexyl group introduces rigidity and spatial constraints, influencing reactivity and interaction with biological targets.
  • Synthetic utility : As a Boc-protected amine, it facilitates peptide synthesis and heterocycle formation by preventing unwanted side reactions.

Comparative analysis with related carbamates (e.g., tert-butyl (4-aminocyclohexyl)carbamate) highlights its unique balance of solubility in organic solvents and resistance to hydrolysis under mild acidic conditions. This positions it as a preferred intermediate in multi-step organic syntheses, particularly in drug discovery pipelines.

Properties

IUPAC Name

tert-butyl N-(4-methylidenecyclohexyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2/c1-9-5-7-10(8-6-9)13-11(14)15-12(2,3)4/h10H,1,5-8H2,2-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RORBKRGGCPRUPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(=C)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods

General Synthetic Strategy

The preparation of tert-butyl N-(4-methylidenecyclohexyl)carbamate typically involves:

  • Formation of the carbamate linkage by reacting tert-butyl carbamate or its activated derivatives with amines containing the 4-methylidenecyclohexyl group.
  • Use of condensation reactions, often under mild to moderate temperatures, to ensure high yield and purity.
  • Protection and deprotection steps may be employed to preserve sensitive functional groups during synthesis.

Specific Synthetic Routes

Carbamate Formation via Reaction of tert-Butyl Carbamate with Amines

One effective approach involves the reaction of tert-butyl carbamate with amines bearing the 4-methylidenecyclohexyl substituent. This method can proceed through:

  • Activation of tert-butyl carbamate or its acid derivatives (e.g., mixed anhydrides).
  • Nucleophilic attack by the amine to form the carbamate bond.
  • Controlled reaction conditions (temperature, solvent) to optimize yield.
Use of Mixed Acid Anhydrides and Phase-Transfer Catalysis (PTC)

Based on analogous carbamate derivative syntheses, such as those described in related patents, the process may include:

  • Formation of a mixed acid anhydride intermediate from N-BOC-D-serine and isobutyl chlorocarbonate in the presence of an acid-binding agent like N-methylmorpholine.
  • Subsequent condensation with an amine (e.g., benzylamine) in anhydrous ethyl acetate.
  • Phase-transfer catalysis using tetrabutylammonium bromide and alkylating agents (e.g., methyl sulfate) under basic conditions to facilitate alkylation and carbamate formation.
  • Crystallization and purification steps to isolate the target compound with high yield (above 90%) and purity.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Anhydrous ethyl acetate, dioxane, diethyl ether Choice depends on solubility and reactivity
Temperature 0–30 °C for condensation and alkylation; up to 220 °C for hydrogenation Mild conditions favor carbamate stability
Catalysts Rh/C, Ru/C, Pd/C for hydrogenation; tetrabutylammonium bromide for PTC Catalysts enhance selectivity and yield
Reaction Time 2 hours to overnight Longer times ensure complete conversion
Molar Ratios Mixed anhydride:amine ~1:1; KBH4:AlCl3 ~3:1 (for reductions) Precise ratios critical for reaction control

Research Findings and Yields

  • Using mixed acid anhydride formation followed by amine condensation yields carbamate derivatives with yields exceeding 90%, demonstrating high efficiency and reproducibility.
  • Phase-transfer catalysis alkylation reactions proceed smoothly under mild conditions, facilitating scale-up and industrial applicability.
  • Purification via crystallization from hexane/ethyl acetate mixtures provides high purity products suitable for further applications.
  • Hydrogenation and reduction methods in related syntheses underscore the importance of catalyst choice and reaction atmosphere (inert gas protection) to avoid side reactions and degradation.

Summary Table of Preparation Methods

Method Key Reagents & Catalysts Conditions Yield (%) Notes
Mixed Acid Anhydride + Amine N-BOC-D-serine, isobutyl chlorocarbonate, benzylamine, N-methylmorpholine 0–15 °C, ethyl acetate ~93 High purity, scalable
Phase-Transfer Catalysis Alkylation Compound I, tetrabutylammonium bromide, methyl sulfate, KOH 0–5 °C, ethyl acetate ~92 Efficient alkylation, mild conditions
Catalytic Hydrogenation (related) Triphenylphosphine oxide, Ru/C, Rh/C, Pd/C 180–220 °C, 6–10 MPa H2 pressure N/A Relevant for related intermediates
Reduction with KBH4/AlCl3 (related) Potassium borohydride, aluminum chloride, diethyl ether 20–30 °C, inert atmosphere N/A Used for phosphine synthesis, adaptable

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: tert-butyl N-(4-methylidenecyclohexyl)carbamate is used as a building block in organic synthesis. It is employed in the synthesis of various complex molecules and polymers.

Biology: In biological research, this compound is used as a protecting group for amines in peptide synthesis. It helps in the selective protection and deprotection of functional groups during the synthesis of peptides and proteins .

Medicine: this compound is investigated for its potential use in drug development. It is used as an intermediate in the synthesis of pharmaceutical compounds and active pharmaceutical ingredients (APIs).

Industry: In the industrial sector, this compound is used in the production of agrochemicals, coatings, and adhesives. It is also used as a stabilizer in the formulation of various industrial products .

Mechanism of Action

The mechanism of action of tert-butyl N-(4-methylidenecyclohexyl)carbamate involves its interaction with specific molecular targets and pathways. In biological systems, it acts as a protecting group for amines, preventing unwanted reactions during peptide synthesis. The tert-butyl group provides steric hindrance, protecting the amine group from nucleophilic attack. Upon completion of the synthesis, the protecting group can be removed under acidic conditions, revealing the free amine group .

Comparison with Similar Compounds

Key Insights :

  • Reactivity: Methylidene and ethynyl groups enable cycloaddition and cross-coupling reactions, whereas cyano and oxo groups facilitate nucleophilic substitutions .
  • Solubility : Hydroxyl-containing analogs exhibit higher aqueous solubility compared to hydrophobic methylidene or ethynyl derivatives .

Stereochemical and Ring System Variations

  • Cyclopentane vs. Cyclohexane Scaffolds : Compounds like tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate (CAS: 154737-89-0) demonstrate the impact of smaller ring systems on conformational flexibility and binding affinity in drug candidates .
  • Bicyclic Systems : tert-Butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate (CAS: 880545-32-4) incorporates a strained bicyclic structure, enhancing rigidity for targeted protein interactions .
  • Stereoisomerism : PharmaBlock Sciences reports multiple stereoisomers (e.g., cis/trans hydroxycyclopentyl carbamates), highlighting the role of chirality in pharmacokinetics .

Biological Activity

tert-butyl N-(4-methylidenecyclohexyl)carbamate is a compound that has garnered interest in the fields of medicinal and organic chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, potential therapeutic applications, and relevant case studies.

Structural Features

The compound features a tert-butyl group, a carbamate functional group, and a cyclohexyl ring that includes a methylidenic substituent. These structural elements are hypothesized to contribute to its interactions with biological targets, such as enzymes and receptors.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : Similar compounds have shown the ability to inhibit key enzymes involved in neurodegenerative processes, such as acetylcholinesterase and β-secretase, which are critical in the context of Alzheimer's disease.
  • Cell Viability Modulation : In vitro studies suggest that this compound may enhance cell viability in the presence of neurotoxic agents like amyloid-beta (Aβ), potentially offering protective effects against neurodegeneration.

Biological Activity Data

Biological Activity Effect Reference
Acetylcholinesterase InhibitionModerate inhibition observed
β-Secretase InhibitionIC50 = 15.4 nM
Aβ Aggregation Inhibition85% inhibition at 100 µM
Cytotoxicity Reduction in Astrocytes20% reduction in cell death with Aβ treatment

Study on Neuroprotective Effects

A study investigated the effects of this compound on astrocytes exposed to Aβ1-42. The findings indicated that:

  • The compound significantly improved cell viability when co-administered with Aβ1-42, suggesting a protective role against neurotoxicity.
  • The reduction in inflammatory cytokines (TNF-α) was noted, although not statistically significant.

In Vivo Studies

In vivo models using scopolamine-induced cognitive impairment demonstrated that while this compound exhibited some protective effects, its bioavailability in the brain was less than optimal compared to established treatments like galantamine. This highlights the necessity for further optimization of the compound's delivery mechanisms for enhanced therapeutic efficacy.

Q & A

Q. What are the common synthetic routes for tert-butyl N-(4-methylidenecyclohexyl)carbamate, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves the reaction of tert-butyl chloroformate with 4-methylidenecyclohexylamine under basic conditions. Triethylamine or sodium bicarbonate is used to neutralize HCl generated during the reaction . Optimization includes:

  • Temperature control : 0–5°C to minimize side reactions.
  • Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) for solubility and reactivity.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR :
    • ¹H NMR : Look for the tert-butyl singlet at δ 1.4–1.5 ppm and methylidene protons as a doublet near δ 5.1–5.3 ppm.
    • ¹³C NMR : Carbamate carbonyl at ~155 ppm and methylidene carbons at ~120–130 ppm .
  • IR : Confirm the carbamate C=O stretch at ~1680–1720 cm⁻¹ .
  • Mass Spectrometry : ESI-MS or HRMS to verify molecular ion [M+H]⁺ and fragmentation patterns .

Q. How can researchers troubleshoot low yields during purification?

Methodological Answer: Low yields often arise from:

  • Incomplete reaction : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3).
  • Side reactions : Use inert atmospheres (N₂/Ar) to prevent oxidation of the methylidene group.
  • Purification losses : Optimize column chromatography gradients or switch to preparative HPLC for polar impurities .

Advanced Research Questions

Q. How can contradictions in NMR data for this compound be resolved?

Methodological Answer: Contradictions may arise from:

  • Tautomerism : The methylidene group may exhibit keto-enol tautomerism, causing signal splitting. Use variable-temperature NMR to identify equilibrium states .
  • Stereochemical effects : For cyclohexyl derivatives, chair conformers can split signals. Apply 2D NMR (COSY, NOESY) to assign stereochemistry .
  • Impurity interference : Compare with literature data for analogous carbamates (e.g., tert-butyl N-(4-hydroxycyclohexyl)carbamate) to identify unexpected peaks .

Q. What are the best practices for X-ray crystallography analysis of this compound?

Methodological Answer:

  • Crystal growth : Use slow evaporation from a 1:1 DCM/pentane mixture at 4°C.
  • Data collection : Employ SHELX or SIR97 for structure solution and refinement. High-resolution data (d < 0.8 Å) is critical for resolving methylidene geometry .
  • Validation : Check CCDC deposition (e.g., Mercury software) for bond-length outliers and thermal parameters .

Q. How can computational methods predict the reactivity of the methylidene group?

Methodological Answer:

  • DFT calculations : Use Gaussian or ORCA to model frontier molecular orbitals (FMOs). The methylidene LUMO often participates in nucleophilic additions .
  • MD simulations : Study solvent effects on reaction pathways (e.g., THF vs. DCM) using GROMACS.
  • Docking studies : Screen for biological activity by docking into enzyme active sites (e.g., cytochrome P450) .

Key Challenges and Contradictions

  • Stereoselectivity : Analogous compounds like tert-butyl N-(4-aminocyclohexyl)carbamate show varying diastereomer ratios under different bases .
  • Stability : The methylidene group may polymerize under acidic conditions. Stabilize with radical inhibitors (e.g., BHT) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-butyl N-(4-methylidenecyclohexyl)carbamate
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tert-butyl N-(4-methylidenecyclohexyl)carbamate

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